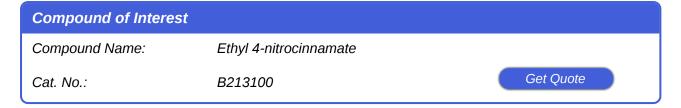


Spectroscopic and Synthetic Profile of Ethyl 4-Nitrocinnamate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **ethyl 4-nitrocinnamate**, a valuable compound in organic synthesis and medicinal chemistry. This document details its ¹H NMR, ¹³C NMR, and IR spectroscopic data, along with experimental protocols for obtaining these spectra and a common synthetic route.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **ethyl 4-nitrocinnamate**. The data is organized into clear, tabular formats for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra of **ethyl 4-nitrocinnamate** were acquired in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for **Ethyl 4-Nitrocinnamate**



Chemic al Shift (δ ppm) in CDCl ₃ [1	Multipli city	Couplin g Constan t (J Hz)	Assign ment	Chemic al Shift (δ ppm) in DMSO- d ₆	Multipli city	Couplin g Constan t (J Hz)	Assign ment
8.25	d	8.8	2 x Ar-H (ortho to NO ₂)	8.24	d	8.8	2 x Ar-H (ortho to NO ₂)
7.67	d	8.8	2 x Ar-H (meta to NO ₂)	7.88	d	8.8	2 x Ar-H (meta to NO ₂)
7.71	d	16.1	=CH-CO	7.78	d	16.0	=CH-CO
6.56	d	16.1	Ar-CH=	6.74	d	16.0	Ar-CH=
4.30	q	7.1	-O-CH₂- CH₃	4.22	q	7.1	-O-CH ₂ - CH ₃
1.36	t	7.1	-O-CH₂- CH₃	1.28	t	7.1	-O-CH ₂ - CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13 C NMR spectrum of **ethyl 4-nitrocinnamate** was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in ppm.

Table 2: 13C NMR Spectroscopic Data for Ethyl 4-Nitrocinnamate in CDCl3



Chemical Shift (δ ppm)	Assignment
166.1	C=O (ester)
148.5	Ar-C (para to CH=CH)
142.3	Ar-CH=
140.8	Ar-C (ipso to CH=CH)
128.9	2 x Ar-CH (meta to NO ₂)
124.2	2 x Ar-CH (ortho to NO ₂)
121.7	=CH-CO
61.1	-O-CH ₂ -CH ₃
14.3	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The infrared spectrum of **ethyl 4-nitrocinnamate** was obtained from a solid sample prepared as a KBr pellet.

Table 3: IR Spectroscopic Data for Ethyl 4-Nitrocinnamate



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3100	C-H stretch	Aromatic/Vinylic
~2980	C-H stretch	Aliphatic
~1715	C=O stretch	α,β-Unsaturated Ester
~1640	C=C stretch	Alkene
~1595	C=C stretch	Aromatic
~1515	N-O asymmetric stretch	Nitro group
~1345	N-O symmetric stretch	Nitro group
~1280	C-O stretch	Ester
~1170	C-O stretch	Ester

Experimental Protocols

Detailed methodologies for the spectroscopic analyses and a common synthesis are provided below.

NMR Spectroscopy

Sample Preparation: A sample of **ethyl 4-nitrocinnamate** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of any solid particles.

Instrumentation and Data Acquisition: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
- 13 C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm).



Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of **ethyl 4-nitrocinnamate** (1-2 mg) is finely ground in an agate mortar and pestle.[2][3][4][5][6]
- Approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added to the mortar.[2][3][4][5][6]
- The sample and KBr are thoroughly mixed by gentle grinding to ensure a homogenous mixture.[3][5]
- A portion of the mixture is transferred to a pellet die.
- The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied to form a thin, transparent pellet.[3][6]

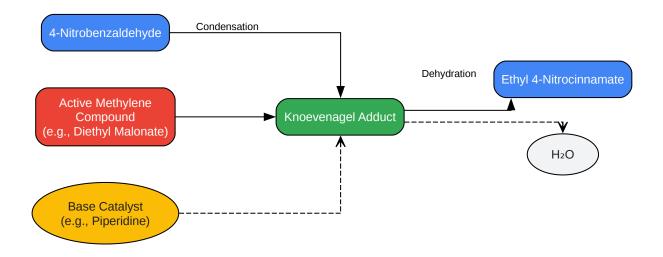
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Synthesis of Ethyl 4-Nitrocinnamate

A common and efficient method for the synthesis of **ethyl 4-nitrocinnamate** is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound.

Reaction Scheme: The synthesis of **ethyl 4-nitrocinnamate** can be achieved via the Knoevenagel condensation of 4-nitrobenzaldehyde with diethyl malonate, followed by saponification and decarboxylation, and finally esterification. A more direct route involves the reaction of 4-nitrobenzaldehyde with a Wittig or Horner-Wadsworth-Emmons reagent. The diagram below illustrates a generalized Knoevenagel condensation pathway.





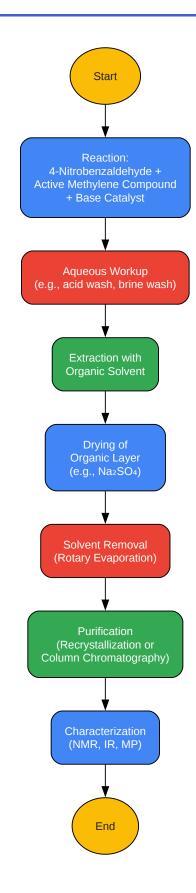
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Knoevenagel Condensation Pathway

Experimental Workflow:

The following diagram outlines the general workflow for the synthesis and purification of **ethyl 4-nitrocinnamate**.





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Synthesis and Purification Workflow



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